7-Amino-2(3H)-benzoxazolone
Overview
Description
Synthesis Analysis
The synthesis of 7-Amino-2(3H)-benzoxazolone derivatives involves multiple methodologies, often tailored to achieve specific structural features. A notable method for the synthesis of related compounds involves the use of phenyl chloroformate with corresponding 2-aminophenols, which efficiently leads to benzoxazolone derivatives without isolating intermediate compounds. This process demonstrates the compound's accessibility through straightforward synthetic routes that accommodate a wide variety of substituents, including those sensitive to hydrolysis (Maleski, Osborne, & Cline, 1991).
Molecular Structure Analysis
The molecular structure of 7-Amino-2(3H)-benzoxazolone derivatives can be complex and varied, depending on the substituents added during synthesis. For instance, the crystal structure of 5-Amino-2-benzoxazolone, a related compound, was determined to be in an orthorhombic space group, with the benzoxazolone moiety being planar, indicating how structural variations can impact the overall molecular configuration and intermolecular interactions (Raftery, Ghorbani, Pourayoubi, & Joule, 2006).
Chemical Reactions and Properties
7-Amino-2(3H)-benzoxazolone and its derivatives participate in a wide range of chemical reactions, reflecting their chemical properties. These compounds can act as substrates in penicillin amidase-catalyzed reactions, demonstrating their potential in synthesizing new cephem derivatives with biological activity. The versatility in chemical reactions underscores the compound's role in medicinal chemistry and drug design (Stambolieva, Mincheva, Galunsky, & Kalcheva, 1992).
Scientific Research Applications
1. Antimicrobial Agent and In-vitro Cytotoxicity
- Summary of Application: 7-Amino-2(3H)-benzoxazolone derivatives have been synthesized and investigated for their biological activities, including antibacterial, antifungal, and in-vitro cytotoxicity .
- Methods of Application: The compounds were synthesized through the incorporation of active moieties with an active methylene group in thiobarbituric acid derivatives . The structures of all synthesized compounds were characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .
- Results or Outcomes: The novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm . The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL−1), whereas the MBC/MFC were 2× to 4× MIC value . Data of in-vitro cytotoxicity confirm the efficiency of selected novel pyrimidine derivatives to target Caco-2 cancerous cells at low concentrations more Vero normal cells .
2. Antibacterial Activity of N-substituted 7-amino-4-methyl-2H-chromen-2-ones
- Summary of Application: N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties were synthesized and their antibacterial activity was investigated .
- Methods of Application: The structures of all synthesized compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy .
- Results or Outcomes: Some of the synthesized compounds exhibited weak antibacterial activity against Rhizobium radiobacter, Escherichia coli, and Xanthomonas campestris .
3. PARP-1 Inhibitors
- Summary of Application: Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which are related to 7-Amino-2(3H)-benzoxazolone, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
- Methods of Application: The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
- Results or Outcomes: The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
4. Antiproliferative Activity
- Summary of Application: 4-Amino-5-methyl-thieno [2,3-d]pyrimidine-6-carboxylates, which are related to 7-Amino-2(3H)-benzoxazolone, were synthesized and their antiproliferative activity was investigated .
- Methods of Application: The compounds were synthesized by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The antiproliferative activity to MCF-10A, MCF-7 and MDA-MB-231 cell lines was estimated .
- Results or Outcomes: The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) .
5. DNA Repair Damage
- Summary of Application: Pyrano [2,3-d]pyrimidine-2,4-dione derivatives, which are related to 7-Amino-2(3H)-benzoxazolone, have been synthesized as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
- Methods of Application: The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
- Results or Outcomes: The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
6. Antitumor Activity
- Summary of Application: Novel 4-amino-thieno [2,3-d]pyrimidine-6-carboxylates substituted at the second position were prepared by cyclocondensation of 2-amino-3-cyano-thiophene and aryl nitriles in an acidic medium . The derivatives thus obtained were tested in vitro against human and mouse cell lines .
- Methods of Application: The examination of the compound effects on BLAB 3T3 and MFC-10A cells showed that they are safe, making them suitable for subsequent experiments to establish their antitumor activity .
- Results or Outcomes: The best antiproliferative effect in respect to the MCF-7 cell line revealed compound 2 with IC 50 4.3 ± 0.11 µg/mL (0.013 µM) . The highest selective index with respect to MCF-7 cells was shown by compound 3 (SI = 19.3), and to MDA-MB-231 cells by compound 2 (SI = 3.7) .
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and safety measures to be taken while handling it.
Future Directions
This involves potential applications of the compound and areas of future research.
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properties
IUPAC Name |
7-amino-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPWTXGFUIRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231037 | |
Record name | 7-Amino-2(3h)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2(3H)-benzoxazolone | |
CAS RN |
81282-60-2 | |
Record name | 7-Amino-2(3H)-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81282-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-2(3h)-benzoxazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081282602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-2(3h)-benzoxazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80231037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-2-benzoxazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINO-2(3H)-BENZOXAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4735Y92350 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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